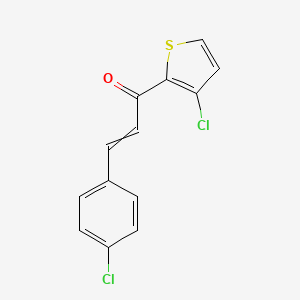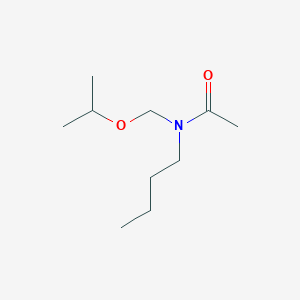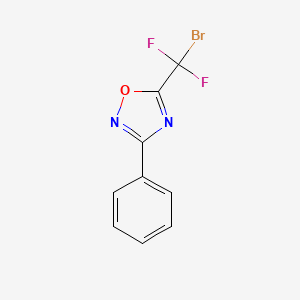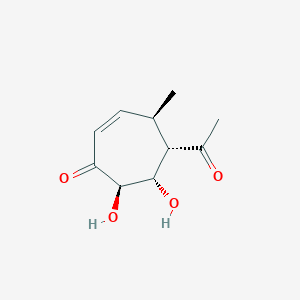![molecular formula C19H19N3O2 B15167047 3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15167047.png)
3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one is a complex organic compound with a unique structure that combines a quinoline backbone with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline ring. Subsequent functionalization steps introduce the aminoethyl and methylcarbonimidoyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonimidoyl group can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-3-aminopropylmethyldimethoxysilane
- N-(2-aminoethyl)-1-aziridineethanamine
Uniqueness
3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one is unique due to its specific combination of functional groups and its quinoline backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C19H19N3O2 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3-[N-(2-aminoethyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C19H19N3O2/c1-13(21-12-11-20)17-18(23)15-9-5-6-10-16(15)22(19(17)24)14-7-3-2-4-8-14/h2-10,23H,11-12,20H2,1H3 |
InChI-Schlüssel |
PNWANYPPNBXTGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCN)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B15166983.png)


![2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15167001.png)
![2-[Bis(2-phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B15167007.png)



![4-(3-Methylphenyl)-2-[4-(methylthio)phenyl]-5-(4-pyridyl)-1,3-thiazole](/img/structure/B15167029.png)
![2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]-](/img/structure/B15167037.png)
![3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid](/img/structure/B15167045.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B15167051.png)

